SC-53116 Thy-1 Antibody Target Validation: A Technical Guide
SC-53116 Thy-1 Antibody Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored cell surface protein integral to a multitude of cellular processes.[1] Its involvement in cell-cell and cell-matrix interactions implicates it in neurite outgrowth, nerve regeneration, apoptosis, metastasis, inflammation, and fibrosis.[1] The monoclonal antibody SC-53116 (clone OX7) is a valuable tool for investigating the function of Thy-1 and validating it as a therapeutic target in various disease models. This technical guide provides an in-depth overview of the core methodologies and signaling pathways associated with Thy-1, with a focus on the application of the SC-53116 antibody.
Data Presentation: Quantitative Analysis of Thy-1 Expression and Function
While direct quantitative data from studies exclusively using the SC-53116 antibody is often presented in formats not readily convertible to summary tables, this section aggregates available quantitative and semi-quantitative findings from studies utilizing the OX7 clone to validate Thy-1's role.
| Application | Cell/Tissue Type | Quantitative/Semi-Quantitative Findings | Reference |
| Immunohistochemistry | Rat Glomeruli | Double immunostaining with PCNA and OX7 allows for the quantification of proliferating mesangial cells. A marked decrease in the number of PCNA+/OX7+ cells was observed in rats treated with Roscovitine, indicating an anti-proliferative effect. | [2] |
| Rat Retina | NMDA-induced neurotoxicity resulted in a dose-dependent decrease in the thickness of Thy-1 immunostaining (56.1% reduction with 200 nmoles NMDA, 37.6% reduction with 20 nmoles NMDA). | [3] | |
| In Vivo Studies | Rat Model of Glomerulonephritis | Intravenous injection of OX7 antibody induced proteinuria, which peaked at approximately 150 mg/day on day 3. | [4] |
| Flow Cytometry | Mouse B-cell Lymphoma | Cells expressing a Thy1.1 reporter (detected by OX7) showed significantly less proliferation (measured by CFSE dilution) upon TC-PTP knockdown compared to control cells. | [5] |
| Emx1-NuTRAP mice | Flow cytometry analysis revealed that 15.3% of EGFP+ cells were also positive for THY-1, confirming neuron-specific expression. | [6] | |
| Immunoprecipitation | PC12 cells | Quantitative analysis of Western blots after immunoprecipitation showed that approximately 56% of total cellular Thy-1 is vesicular, while 44% is on the plasma membrane. | [7] |
Signaling Pathways
Thy-1 modulates a complex network of intracellular signaling pathways, primarily through its interaction with integrins and its localization within lipid rafts. These interactions influence cell adhesion, migration, proliferation, and apoptosis.
Thy-1 and Integrin Signaling
Thy-1 interacts with various integrins, particularly β1 and β3, on adjacent cells to initiate "outside-in" signaling. This interaction is crucial for cell adhesion and migration.
Thy-1 and Src Family Kinase (SFK) Signaling
Located in lipid rafts, Thy-1 associates with Src family kinases (SFKs) such as Fyn and Lck. This association can modulate SFK activity, which in turn affects downstream signaling related to cell migration and proliferation.
Thy-1 and RhoA Signaling
Thy-1 signaling can have bidirectional effects on the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton. The outcome is cell-type and context-dependent.
Thy-1 and Apoptosis Signaling
Cross-linking of Thy-1 on the surface of certain cells, such as T-cells and glomerular mesangial cells, can induce apoptosis. This process can be mediated by the activation of caspases.
Experimental Protocols
Detailed methodologies for key experiments utilizing the SC-53116 (OX7) antibody are provided below.
Western Blotting
Objective: To detect the expression of Thy-1 protein in cell lysates or tissue homogenates.
Protocol:
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Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with SC-53116 antibody at a starting dilution of 1:200 in blocking buffer overnight at 4°C.[8] Note: Some studies recommend dilutions up to 1:1000.[8]
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-mouse IgG secondary antibody (e.g., sc-2033) for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Thy-1 typically appears as a smeary band between 25-37 kDa due to glycosylation.[8][9]
Immunoprecipitation
Objective: To isolate Thy-1 and its interacting partners from a protein mixture.
Protocol:
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 0.3% SDS, 0.4% deoxycholate, 66 mM EDTA, 10 mM Hepes, pH 7.4).[7]
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Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
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Immunoprecipitation: Incubate the pre-cleared lysate with 1-2 µg of SC-53116 antibody per 100-500 µg of total protein for 2-4 hours or overnight at 4°C with gentle rotation.[8]
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Capture: Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
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Washing: Pellet the beads by centrifugation and wash three to five times with lysis buffer.
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Elution: Elute the protein complexes by boiling the beads in Laemmli sample buffer. The eluate can then be analyzed by Western blotting.
Immunofluorescence
Objective: To visualize the subcellular localization of Thy-1.
Protocol:
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Cell Culture: Grow cells on glass coverslips.
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Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: If detecting intracellular Thy-1, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate with SC-53116 antibody at a starting dilution of 1:50 in blocking buffer for 1 hour at room temperature.[8] Dilution range can be up to 1:500.[8]
-
Washing: Wash three times with PBS.
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Secondary Antibody Incubation: Incubate with a fluorescently-conjugated anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature in the dark.
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Mounting and Imaging: Mount the coverslips on slides with an anti-fade mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence or confocal microscope.
Immunohistochemistry (Paraffin-embedded Sections)
Objective: To detect Thy-1 expression in tissue sections.
Protocol:
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Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
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Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
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Primary Antibody Incubation: Incubate sections with SC-53116 antibody at a starting dilution of 1:50 overnight at 4°C.[8]
-
Washing: Wash with PBS.
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Detection: Use a standard HRP-conjugated secondary antibody and DAB substrate kit for visualization.
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Counterstaining: Counterstain with hematoxylin.
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Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.
Flow Cytometry
Objective: To quantify the percentage of Thy-1 positive cells in a population.
Protocol:
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Cell Preparation: Prepare a single-cell suspension of at least 1 x 10^6 cells.
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Staining: Incubate the cells with 1 µg of SC-53116 antibody (or a fluorescently conjugated version) per 1 x 10^6 cells in staining buffer (e.g., PBS with 1% BSA) for 30 minutes at 4°C in the dark.[8]
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Washing: Wash the cells twice with staining buffer.
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Secondary Antibody Staining (if required): If using an unconjugated primary antibody, incubate with a fluorescently-conjugated anti-mouse IgG secondary antibody for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells again.
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Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Include an isotype control to set the gate for positive staining.
Conclusion
The SC-53116 (OX7) monoclonal antibody is a versatile and validated tool for the investigation of Thy-1. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers aiming to validate Thy-1 as a target in their specific models of interest. While direct quantitative data using this specific antibody can be challenging to aggregate, the provided examples from the literature demonstrate its utility in generating meaningful and reproducible results across a range of applications. Further investigation into the nuanced roles of Thy-1 signaling will undoubtedly continue to reveal novel therapeutic opportunities.
References
- 1. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. karger.com [karger.com]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Thy-1 Is a Component Common to Multiple Populations of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
